molecular formula C17H20N4O B12957321 4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B12957321
M. Wt: 296.37 g/mol
InChI Key: JULAYEMOMUFUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one (commonly known as ONC201) is a tricyclic small molecule belonging to the imipridone class of anticancer agents. Its molecular formula is C₂₄H₂₆N₄O, with a molecular weight of 386.49 g/mol and a CAS number of 1616632-77-9 . ONC201 was initially identified as a potent inducer of TNF-related apoptosis-inducing ligand (TRAIL) in tumor cells through a p53-independent mechanism . It exhibits dual mechanisms of action: (1) activation of mitochondrial caseinolytic protease P (ClpP), leading to proteolysis of respiratory chain components and an integrated stress response, and (2) antagonism of the dopamine D2 receptor (D2R), which modulates downstream signaling pathways such as AKT/ERK inactivation and FOXO3a-mediated TRAIL upregulation . ONC201 has shown clinical efficacy in H3 K27M-mutant gliomas and other solid tumors, with micromolar intratumoral concentrations achieved in patients .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C17H20N4O/c1-12-4-2-3-5-13(12)11-21-16(22)14-10-18-7-6-15(14)20-9-8-19-17(20)21/h2-5,18H,6-11H2,1H3

InChI Key

JULAYEMOMUFUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCNC3)N4C2=NCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with a suitable pyrido-pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated derivatives with NaOH.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted imidazo-pyrido-pyrimidine derivatives.

Scientific Research Applications

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ONC201 and its analogues share a tricyclic core structure but differ in substituents, which critically influence potency, selectivity, and pharmacokinetic properties. Below is a detailed comparison:

Substituent Modifications on the Tricyclic Core

Compound Name / ID Substituent (R Group) Molecular Weight (g/mol) Key Biological Properties Reference
ONC201 2-Methylbenzyl at position 4 386.49 Activates ClpP, antagonizes D2R; IC₅₀: 2–10 μM in glioblastoma models
Compound 31 3-Iodobenzyl at position 4 Not reported Enhanced ClpP activation; superior PANC-1 and Fadu cell eradication vs. ONC201
7-Benzyl-4-(4-(trifluoromethyl)benzyl) 4-Trifluoromethylbenzyl at position 4 440.47 Improved lipophilicity; potential for enhanced blood-brain barrier penetration
TIC10 (ONC201 isomer) Structural isomerism (pyrido[4,3-d] vs. pyrido[3,4-e]) 386.49 Similar TRAIL induction but distinct pharmacokinetics; reduced clinical development
Degradation Product DP382-1 Partial dehydrogenation at position 6,7 Not reported Reduced ClpP activity; co-elutes with other oxidation products in LC-MS analysis

Pharmacokinetic and Stability Considerations

  • Degradation : ONC201 undergoes light-induced degradation via radical α-cleavage, forming inactive products like DP382-1 and DP398-2 .

Research Findings and Clinical Implications

  • Structural-Activity Relationship (SAR) : The 2-methylbenzyl group optimizes both ClpP activation and D2R binding. Substitution with electron-withdrawing groups (e.g., iodine in Compound 31) enhances cytotoxicity but may compromise metabolic stability .
  • Isobaric Challenges : Degradation products of ONC201 (e.g., DP382-1) are isobaric and co-elute in LC-MS, complicating analytical control specifications .

Biological Activity

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

  • IUPAC Name : 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
  • CAS Number : 1616632-77-9
  • Molecular Formula : C24H26N4O

The compound exhibits its biological effects primarily through inhibition of specific protein kinases. Notably, it has been identified as an inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B), which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. Additionally, it affects extracellular signal-regulated kinases (ERK), which are involved in the signaling pathways that regulate cell division and differentiation .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further development as an anticancer agent.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through its action on the Akt signaling pathway which is known to be involved in cell survival mechanisms in neuronal tissues .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This could have implications for treating inflammatory diseases and conditions where inflammation is a key factor.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against breast cancer cells.
Study BReported neuroprotective effects in animal models of neurodegeneration with reduced markers of oxidative stress.
Study CShowed anti-inflammatory activity in vitro by decreasing TNF-alpha levels in macrophage cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.